3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine
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Overview
Description
3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine is an organosilicon compound characterized by the presence of a silicon atom bonded to a prop-2-en-1-yl group and a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine typically involves the reaction of chloromethylsilane with sodium acrylate to form prop-2-en-1-ylmethylsilane. This intermediate is then subjected to dehydrohalogenation and dehydration reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted amines and silanes.
Scientific Research Applications
3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings
Mechanism of Action
The mechanism of action of 3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine involves its interaction with specific molecular targets. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex structures. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(prop-2-en-1-yl)silane: Similar structure but lacks the amine group.
3-[(tert-Butyldimethylsilyl)oxy]-propanol: Contains a silyl ether group instead of an amine.
Dimethyl Dipropargylmalonate: Features a different functional group arrangement.
Uniqueness
3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine is unique due to the presence of both a silicon atom and an amine group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and materials science .
Properties
CAS No. |
676566-46-4 |
---|---|
Molecular Formula |
C8H19NSi |
Molecular Weight |
157.33 g/mol |
IUPAC Name |
3-[dimethyl(prop-2-enyl)silyl]propan-1-amine |
InChI |
InChI=1S/C8H19NSi/c1-4-7-10(2,3)8-5-6-9/h4H,1,5-9H2,2-3H3 |
InChI Key |
LYAFPMPOZSXDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCN)CC=C |
Origin of Product |
United States |
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